molecular formula C18H23N3O2S B13974730 4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13974730
M. Wt: 345.5 g/mol
InChI Key: IKZGGXVHDJOLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound that features a quinoxaline moiety attached to a piperidine ring via a sulfanyl linkage, with a tert-butyl ester group at the carboxylic acid position. Quinoxaline derivatives are known for their diverse pharmacological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of quinoxaline derivatives with piperidine and tert-butyl ester reagents. One common method includes the use of quinoxaline-2-thiol, which reacts with piperidine-1-carboxylic acid tert-butyl ester under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs. Techniques such as green chemistry approaches and cost-effective methods are employed to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced quinoxaline derivatives, and substituted piperidine derivatives .

Scientific Research Applications

4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic uses in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with enzymes and receptors, leading to various biological effects. The sulfanyl linkage and piperidine ring also contribute to its activity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a quinoxaline moiety, piperidine ring, and sulfanyl linkage, which together confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

tert-butyl 4-quinoxalin-2-ylsulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C18H23N3O2S/c1-18(2,3)23-17(22)21-10-8-13(9-11-21)24-16-12-19-14-6-4-5-7-15(14)20-16/h4-7,12-13H,8-11H2,1-3H3

InChI Key

IKZGGXVHDJOLNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)SC2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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